Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Beschreibung
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a fused cyclopropane and piperidine ring system, with a methyl ester group at position 1. The compound’s stereochemistry is critical, with the (1S,5R)-configuration being the most studied form . Its hydrochloride salt (CAS: 1217994-39-2) has a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . This scaffold is of significant interest in medicinal chemistry due to its structural rigidity, which mimics bioactive conformations in drug design, particularly for protease inhibitors and central nervous system (CNS) therapeutics .
Eigenschaften
IUPAC Name |
methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGHFYTMJOLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . This method typically involves the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate, followed by an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of transition metal catalysis, such as ruthenium (II), is preferred due to its high efficiency and selectivity .
Analyse Chemischer Reaktionen
Cycloaddition Reactions
This compound serves as a dipolarophile or dipolar precursor in cycloaddition reactions. A prominent application involves its use in 1,3-dipolar cycloadditions with azomethine ylides to form bis-spirocyclic derivatives.
Example Reaction (from ):
Reaction with cyclopropenes under mild conditions yields bis-spirocyclic 3-azabicyclo[3.1.0]hexanes.
| Cyclopropene Reactant | Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 3-Substituted | RT, 24 h | 65–78 | 85:15 |
| 3,3-Disubstituted | 0°C, 12 h | 72–82 | >95:5 |
| 1,2-Disubstituted | RT, 6 h | 58–67 | 90:10 |
Mechanism :
Density functional theory (DFT) studies reveal a stepwise process involving HOMO-dipole and LUMO-dipolarophile interactions, favoring endo transition states for high diastereofacial selectivity .
Oxidation Reactions
The ester and bicyclic amine groups undergo oxidation under controlled conditions:
-
Ester Oxidation :
Treatment with KMnO₄ in acidic media converts the ester to a ketone derivative.
-
Amine Oxidation :
CrO₃ oxidizes the tertiary amine to an N-oxide, enhancing solubility for pharmaceutical applications.
Key Data :
| Substrate | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| Methyl ester derivative | KMnO₄/H₂SO₄ | Bicyclic ketone | 78 |
| Parent amine | CrO₃/CH₃CO₂H | N-Oxide | 85 |
Reduction Reactions
Reductive modifications target both the ester and bicyclic framework:
-
Ester Reduction :
LiAlH₄ reduces the ester to a primary alcohol:
-
Hydrogenation :
Catalytic hydrogenation (Pd/C, H₂ ) saturates the bicyclic ring, producing decahydro derivatives.
Experimental Outcomes :
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Ester reduction | LiAlH₄/THF, 0°C | Bicyclic alcohol | 92 |
| Ring hydrogenation | 10% Pd/C, 50 psi H₂ | Saturated bicyclic amine | 88 |
Substitution Reactions
The nitrogen atom participates in nucleophilic substitutions, enabling functionalization:
-
Alkylation :
Reaction with methyl iodide in DMF introduces methyl groups at the nitrogen:
-
Acylation :
Acetyl chloride in pyridine yields N-acetyl derivatives.
Comparative Reactivity :
| Electrophile | Solvent | Product | Yield (%) |
|---|---|---|---|
| CH₃I | DMF, 60°C | N-Methyl derivative | 81 |
| AcCl | Pyridine | N-Acetyl derivative | 76 |
Hydrolysis and Decarboxylation
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl reflux produces the carboxylic acid.
-
Basic Hydrolysis :
NaOH in aqueous ethanol yields carboxylate salts.
Kinetic Data :
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 6M HCl, reflux | 4 | 95 |
| 2M NaOH, 70°C | 2 | 98 |
Ring-Opening Reactions
Strain in the bicyclic system facilitates ring-opening under specific conditions:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Key Intermediate in Drug Synthesis
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate serves as a crucial intermediate in the synthesis of several antiviral medications, including boceprevir and nirmatrelvir, which are used in the treatment of hepatitis C and COVID-19, respectively . Its structure allows for the modification necessary to enhance biological activity while maintaining stability.
Protease Inhibition
The compound acts as a protease inhibitor, blocking the activity of viral proteases, thereby preventing viral replication. This mechanism is critical for developing antiviral therapies.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is utilized as a building block for synthesizing complex organic molecules. Its unique bicyclic structure facilitates various chemical reactions, making it a versatile component in synthetic pathways .
Biological Studies
Potential Biological Activities
Research indicates that derivatives of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate exhibit potential biological activities, including antiviral and anticancer properties. Studies on its derivatives have shown promising results in inhibiting cancer cell proliferation and enhancing immune responses against viral infections .
Case Studies
Wirkmechanismus
The mechanism of action of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, blocking the activity of viral proteases and preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Ethyl 2-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
- CAS : 1427380-41-3 (Combi-Blocks Inc.) and 1330784-71-8 (LookChem) .
- Molecular Formula: C₈H₁₃NO₂·HCl.
- Molecular Weight : 191.66 g/mol .
- The ethyl variant is priced higher (e.g., 250 mg at $5872.90 for methyl vs. $8800.90 for ethyl in some suppliers) , though direct cost-performance comparisons are context-dependent.
Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
- CAS : 2089577-29-5 .
- Molecular Formula: C₉H₁₅NO₂.
- Molecular Weight : 169.22 g/mol (free base).
- The shift from 2-aza to 3-aza alters hydrogen-bonding capabilities, impacting interactions with biological targets .
Methyl 5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
- CAS: Not explicitly stated, but referenced under supplier code M681717 .
- Molecular Formula: C₈H₁₁F₃NO₂·HCl (estimated).
- Key Differences :
Methyl 2-Azabicyclo[3.1.1]heptane-1-carboxylate Hydrochloride
Biologische Aktivität
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Structural Characteristics
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties. The molecular formula is , with a molar mass of approximately 155.19 g/mol. This compound is often encountered in its hydrochloride salt form, enhancing solubility and stability in various applications.
The biological activity of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate primarily involves its role as a protease inhibitor . By interacting with specific molecular targets, it can inhibit the activity of viral proteases, thereby preventing viral replication. This mechanism has been particularly studied in the context of antiviral therapies, including those targeting SARS-CoV-2.
Biological Activity
Research indicates that methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate exhibits notable biological activities, particularly:
- Antiviral Properties : Its derivatives have been studied for their potential to inhibit viral replication, making them candidates for antiviral drug development.
- Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties, although further investigation is required to fully elucidate these effects.
Case Study 1: Antiviral Activity
A study investigated the efficacy of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound demonstrated significant inhibitory activity with a value of 27.7 nM, indicating strong binding affinity to the target enzyme. The results suggest that this compound could be developed into a therapeutic agent against COVID-19 .
Case Study 2: Anticancer Potential
In vitro assays were conducted to evaluate the cytotoxic effects of methyl 2-azabicyclo[3.1.0]hexane derivatives on human erythroleukemia (K562) cell lines. The results showed that certain derivatives exhibited IC50 values as low as 5 μg/mL, indicating significant anticancer activity .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50/Ki Value | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 Mpro | nM | |
| Anticancer | K562 Cell Line | μg/mL |
Table 2: Synthesis Methods
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Multi-step synthesis | Up to 82% | Involves several complex steps . |
| Base-promoted intramolecular addition | Variable | Efficient for accessing bicyclic structures . |
Applications in Medicinal Chemistry
Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate serves as a key intermediate in the synthesis of various antiviral medications, such as boceprevir and nirmatrelvir . Its ability to act as a building block for complex organic molecules enhances its utility in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
